4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Overview
Description
SNC 121 (hydrochloride) is a highly selective, non-peptide delta opioid receptor agonist. It is a saturated analog of the potent, selective delta opioid receptor agonist SNC 80. SNC 121 (hydrochloride) has a similar binding profile to its parent compound, SNC 80, and is known for its ability to inhibit pattern-electroretinogram loss in hypertensive eyes and p38 MAP kinase activation in astrocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SNC 121 (hydrochloride) involves several steps, including the formation of the core structure and subsequent modifications to introduce the desired functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of SNC 121 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process may include steps such as purification, crystallization, and quality control to meet regulatory standards for research and potential therapeutic use.
Chemical Reactions Analysis
Types of Reactions
SNC 121 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
SNC 121 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of delta opioid receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored for its potential therapeutic effects in conditions such as chronic pain and glaucoma.
Industry: Utilized in the development of new pharmacological agents and drug delivery systems
Mechanism of Action
SNC 121 (hydrochloride) exerts its effects by selectively binding to delta opioid receptors, which are G-protein-coupled receptors involved in modulating pain and other physiological processes. Upon binding, SNC 121 (hydrochloride) activates intracellular signaling pathways, leading to the inhibition of p38 MAP kinase activation and other downstream effects. This results in neuroprotection and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
SNC 80: The parent compound of SNC 121 (hydrochloride), known for its potent delta opioid receptor agonist activity.
DPDPE: Another selective delta opioid receptor agonist with similar pharmacological properties.
DSLET: A synthetic peptide with high affinity for delta opioid receptors.
Uniqueness
SNC 121 (hydrochloride) is unique due to its high selectivity and non-peptide structure, which allows for better stability and bioavailability compared to peptide-based agonists. Its ability to inhibit specific signaling pathways, such as p38 MAP kinase, also distinguishes it from other delta opioid receptor agonists .
Properties
IUPAC Name |
4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h10-16,18,21-22,27H,7-9,17,19-20H2,1-6H3/t21-,22+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGUESLDUAWFPE-UMTXDNHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(N(CC1C)C(C2=CC=C(C=C2)C(=O)N(CC)CC)C3=CC(=CC=C3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C[C@@H](N(C[C@H]1C)[C@H](C2=CC=C(C=C2)C(=O)N(CC)CC)C3=CC(=CC=C3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936185 | |
Record name | 4-[(2,5-Dimethyl-4-propylpiperazin-1-yl)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159860-31-8 | |
Record name | Snc 121 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159860318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(2,5-Dimethyl-4-propylpiperazin-1-yl)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70936185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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